molecular formula C20H19N3O3 B313092 N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B313092
M. Wt: 349.4 g/mol
InChI Key: TUFDCNSCLXUTSY-GZTJUZNOSA-N
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Description

N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinone derivatives. This compound is characterized by its unique structure, which includes a benzylidene group, an imidazolidinone ring, and a substituted acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide typically involves the condensation of 3-methylbenzaldehyde with 2,5-dioxoimidazolidine-4-carboxylic acid, followed by the reaction with 3-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group or the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Derivatives with substituted functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The imidazolidinone ring and the benzylidene group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylidene-2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide
  • 2-(4-methylbenzylidene-2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide

Uniqueness

N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-methylbenzylidene group enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(4E)-4-[(3-methylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C20H19N3O3/c1-13-5-3-7-15(9-13)11-17-19(25)23(20(26)22-17)12-18(24)21-16-8-4-6-14(2)10-16/h3-11H,12H2,1-2H3,(H,21,24)(H,22,26)/b17-11+

InChI Key

TUFDCNSCLXUTSY-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)C)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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